N,2-dimethylpropanehydrazide
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Overview
Description
N,2-dimethylpropanehydrazide is an organic compound with the molecular formula C7H16N2O. It is a derivative of hydrazine and is characterized by the presence of a hydrazide functional group attached to a dimethylpropane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethylpropanehydrazide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{C-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C-CONHNH}_2 ] The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N,2-dimethylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,2-dimethylpropanehydrazide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylpropanehydrazide: A closely related compound with similar structural features.
N,N-dimethylhydrazine: Another hydrazine derivative with distinct reactivity.
2,2-dimethylpropanoic acid: The parent acid from which N,2-dimethylpropanehydrazide is derived.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C5H12N2O/c1-4(2)5(8)7(3)6/h4H,6H2,1-3H3 |
InChI Key |
LIXLPWSELVCYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C)N |
Origin of Product |
United States |
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